molecular formula C11H16N2O2 B3006697 N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 2158093-33-3

N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide

Cat. No.: B3006697
CAS No.: 2158093-33-3
M. Wt: 208.261
InChI Key: KAHZYVDKKSHYDQ-UHFFFAOYSA-N
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Description

N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a chemical compound with a unique structure that includes a cyclopropylmethyl group, a pyrrolidinone ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide typically involves the reaction of cyclopropylmethylamine with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The resulting intermediate is then reacted with acryloyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with halogenated derivatives.

Major Products Formed

Scientific Research Applications

N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-10(14)12-9-5-11(15)13(7-9)6-8-3-4-8/h2,8-9H,1,3-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHZYVDKKSHYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(=O)N(C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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